molecular formula C20H20ClFN4O3 B10992754 N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10992754
M. Wt: 418.8 g/mol
InChI Key: QZXUZBFZCLGZLU-UHFFFAOYSA-N
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Description

N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including an oxadiazole ring, a pyrrole moiety, and a tetrahydropyran ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Assembly of the Tetrahydropyran Ring: The tetrahydropyran ring is formed via an intramolecular cyclization reaction.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the pyrrole-tetrahydropyran intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
  • **N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Uniqueness

The presence of both chlorine and fluorine atoms in the phenyl ring of N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H20ClFN4O3

Molecular Weight

418.8 g/mol

IUPAC Name

N-[[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C20H20ClFN4O3/c21-14-4-3-5-15(22)18(14)19-24-17(29-25-19)13-23-16(27)12-20(6-10-28-11-7-20)26-8-1-2-9-26/h1-5,8-9H,6-7,10-13H2,(H,23,27)

InChI Key

QZXUZBFZCLGZLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCC2=NC(=NO2)C3=C(C=CC=C3Cl)F)N4C=CC=C4

Origin of Product

United States

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